molecular formula C10H11N3 B1590703 (4-(1H-Imidazol-2-yl)phenyl)methanamine CAS No. 326409-72-7

(4-(1H-Imidazol-2-yl)phenyl)methanamine

Cat. No. B1590703
M. Wt: 173.21 g/mol
InChI Key: VDRVYAZGWHECCL-UHFFFAOYSA-N
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Description

(4-(1H-Imidazol-2-yl)phenyl)methanamine, also known as 2-(4-Imidazolyl)ethylamine, is a chemical compound that belongs to the class of phenylalkylamines. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition properties on different metals. For instance, new imidazole derivatives demonstrated significant corrosion inhibition efficiency on mild steel in acidic solutions, with a hydroxyl-bearing imidazole derivative showing up to 96% efficiency. These derivatives adhere to the metal surface, reducing corrosion through a mixed type of adsorption ((Prashanth et al., 2021)). Similarly, imidazole-based molecules have been applied for carbon steel corrosion inhibition in an acid medium, showcasing the influence of molecule polarity over corrosion inhibition efficiency ((Costa et al., 2021)).

Polymer Science

In the realm of polymer science, novel poly(amide-ether)s bearing imidazole pendants have been synthesized, displaying favorable physical and optical properties. These polymers, formed by direct phosphorylation polycondensation, show high solubility in organic solvents, good thermal stability, and fluorescent properties, making them suitable for various applications ((Ghaemy et al., 2013)).

Luminescent Materials

Research has also focused on the development of luminescent materials using imidazole derivatives. For instance, low-cost emitters with large Stokes' shifts have been synthesized through a one-pot, multi-component condensation process, demonstrating the potential for creating luminescent materials with tunable properties ((Volpi et al., 2017)). Another study has reported on the synthesis of imidazo-pyrazines through a one-pot three-component reaction, which underlines the utility of imidazole nitrogen in facilitating the formation of novel compounds with potential applications in luminescence ((Galli et al., 2019)).

properties

IUPAC Name

[4-(1H-imidazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRVYAZGWHECCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573894
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-Imidazol-2-yl)phenyl)methanamine

CAS RN

326409-72-7
Record name 1-[4-(1H-Imidazol-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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